molecular formula C9H12N2O3 B1313134 4-acetyl-2-propyl-1H-imidazole-5-carboxylic acid CAS No. 1025972-83-1

4-acetyl-2-propyl-1H-imidazole-5-carboxylic acid

Cat. No.: B1313134
CAS No.: 1025972-83-1
M. Wt: 196.2 g/mol
InChI Key: VZFPYQMYSIAMPP-UHFFFAOYSA-N
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Description

Structural Chemistry and Physicochemical Properties

Molecular Structure and Nomenclature

IUPAC Nomenclature and Alternative Naming Conventions

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-acetyl-2-propyl-1H-imidazole-5-carboxylic acid, which clearly indicates the positions of all substituents on the imidazole ring. The numbering system follows the conventional imidazole nomenclature where the nitrogen atoms occupy positions 1 and 3, with the carboxylic acid group at position 5, the acetyl group at position 4, and the propyl chain at position 2. Alternative naming conventions may refer to this compound as this compound or 5-carboxy-4-acetyl-2-propylimidazole, though these variations maintain the same structural identification. The Chemical Abstracts Service has assigned the unique identifier 1025972-83-1 to this compound, providing an unambiguous reference for chemical databases and literature searches. The molecular formula C₉H₁₂N₂O₃ reflects the presence of nine carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and three oxygen atoms, distributed across the imidazole ring system and its substituents.

The Simplified Molecular Input Line Entry System representation for this compound is consistently reported as CCCC1=NC(=C(N1)C(=O)O)C(=O)C, which provides a linear notation describing the connectivity pattern of atoms within the molecule. This nomenclature system facilitates computational analysis and database searching while maintaining structural clarity. The systematic name also indicates the specific regioisomer among possible positional isomers, ensuring precise identification of the compound's structure. Additional naming conventions in specialized databases may employ different numbering systems or abbreviations, but the IUPAC nomenclature remains the standard reference for unambiguous chemical communication.

Constitutional Isomers and Tautomeric Forms

The imidazole ring system exhibits inherent tautomerism due to the mobility of the hydrogen atom between the two nitrogen atoms in the ring. For this compound, two primary tautomeric forms exist: the N(1)-H form and the N(3)-H form, where the hydrogen can be associated with either nitrogen atom while maintaining the overall molecular formula. This tautomeric equilibrium is fundamental to imidazole chemistry and significantly influences the compound's chemical behavior, spectroscopic properties, and biological activity. Research has demonstrated that the distribution between tautomeric forms can vary depending on environmental factors such as pH, temperature, and solvent conditions. The specific tautomeric preferences of this compound may be influenced by the electron-withdrawing effects of both the carboxylic acid and acetyl substituents, which could stabilize one form over the other.

Constitutional isomers of this compound would include compounds with the same molecular formula but different connectivity patterns, such as positional isomers where the substituents occupy different positions on the imidazole ring. The systematic analysis of tautomeric forms requires consideration of hydrogen bonding patterns, electronic effects, and steric interactions between substituents. Quantum chemical calculations and nuclear magnetic resonance studies have provided insights into the relative stability and interconversion rates of different tautomeric forms in imidazole derivatives. The presence of the carboxylic acid group introduces additional complexity, as this functional group can also participate in proton transfer equilibria, potentially creating a dynamic system with multiple interconverting species.

Structural Comparison with Related Imidazole Derivatives

Comparative analysis with related imidazole derivatives reveals the unique structural features of this compound within this chemical family. The ethyl ester derivative, ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate, shares the same core structure but differs in the carboxylic acid functionality, having a molecular formula of C₁₁H₁₆N₂O₃ and molecular weight of 224.26 g/mol. This ester derivative maintains the same substitution pattern on the imidazole ring while modifying the acid group to an ethyl ester, which significantly alters the compound's polarity, solubility characteristics, and chemical reactivity. The amino derivative, ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate, represents another structural variant where the acetyl group is replaced by an amino function, resulting in a molecular formula of C₉H₁₅N₃O₂.

Table 1: Molecular Properties Summary

Property Value Source
Molecular Formula C₉H₁₂N₂O₃
Molecular Weight 196.20 g/mol
CAS Number 1025972-83-1
SMILES CCCC1=NC(=C(N1)C(=O)O)C(=O)C
Purity (Commercial) 95%
Storage Temperature 2-8°C

Properties

IUPAC Name

4-acetyl-2-propyl-1H-imidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-3-4-6-10-7(5(2)12)8(11-6)9(13)14/h3-4H2,1-2H3,(H,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFPYQMYSIAMPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1)C(=O)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-2-propyl-1H-imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diethyl 2-propyl-imidazole-4,5-dicarboxylate with methylmagnesium bromide, followed by acidification with saturated ammonium chloride solution . This method is efficient and provides a good yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-2-propyl-1H-imidazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced functional groups. Substitution reactions can result in a variety of substituted imidazole compounds.

Scientific Research Applications

4-acetyl-2-propyl-1H-imidazole-5-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-acetyl-2-propyl-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs and their distinctions:

Compound Name Substituents Molecular Weight Key Features Applications/Findings
4-Acetyl-2-propyl-1H-imidazole-5-carboxylic acid Acetyl (C4), propyl (C2), carboxylic acid (C5) ~210.21* High electrophilicity at C4 due to acetyl group; moderate acidity at C5 Potential intermediate for angiotensin II receptor antagonists (see analogs below)
4-Ethyl-2-propyl-1-{[2′-(2H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazole-5-carboxylic acid Ethyl (C4), biphenyl-tetrazole (N1), carboxylic acid (C5) ~507.59 Tetrazole enhances bioavailability; biphenyl increases lipophilicity Angiotensin II receptor antagonist (e.g., related to CI-996 )
5-Bromo-2-propyl-1H-imidazole-4-carboxylic acid Bromo (C5), propyl (C2), carboxylic acid (C4) 233.06 Bromine introduces steric bulk and alters electronic properties Halogenated analog for probing structure-activity relationships
4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid Methyl (C4), propyl (C2), benzo-fused ring, carboxylic acid (C6) 218.25 Benzoimidazole core enhances planar rigidity; methyl improves metabolic stability Scaffold for kinase inhibitors or antimicrobial agents
4-(1-Hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester Hydroxy-isopropyl (C4), ethyl ester (C5) ~268.31* Hydroxy group increases polarity; ester improves cell membrane permeability Intermediate in antihypertensive drug synthesis (e.g., RNH-6270 )

Notes:

  • Molecular weights are calculated or derived from CAS data .
  • Acetyl vs. However, tetrazole derivatives exhibit superior bioavailability due to their ionizable NH group at physiological pH .
  • Benzimidazole vs. Imidazole : Benzo-fused analogs (e.g., ) exhibit enhanced rigidity and π-stacking capacity, favoring interactions with hydrophobic enzyme pockets.
  • Halogenation: Bromination at C5 (as in ) significantly alters electronic density, reducing pKa (~1.26 vs. ~4.5 for non-halogenated imidazoles) and influencing solubility.

Biological Activity

4-Acetyl-2-propyl-1H-imidazole-5-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound features an imidazole ring with an acetyl group and a propyl side chain. Its molecular formula is C11H14N2O3C_{11}H_{14}N_2O_3 and it possesses unique chemical characteristics that enable various biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.0048 mg/mL
Escherichia coli0.0195 mg/mL
Bacillus subtilis0.0098 mg/mL
Candida albicans0.039 mg/mL

The compound's mechanism of action involves the inhibition of key enzymes or pathways critical for microbial growth and survival, potentially disrupting cell wall synthesis or protein function.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells by modulating specific signaling pathways.

Case Study:
In vitro studies demonstrated that at concentrations ranging from 10 to 50 µM, this compound significantly reduced cell viability in various cancer cell lines, including breast and colon cancer cells. The observed IC50 values were approximately 25 µM for breast cancer cells, indicating a promising therapeutic index for further development.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Gene Expression Modulation : It affects gene expression related to oxidative stress response and apoptosis, leading to altered cellular functions.
  • Cell Signaling Pathways : The compound may interfere with signaling pathways that regulate cell proliferation and survival, contributing to its anticancer effects.

Toxicological Considerations

While the compound shows promise in various biological activities, toxicity studies are essential to determine safe dosage levels. Preliminary animal studies indicate that at higher doses (above 100 mg/kg), there may be adverse effects such as liver toxicity and oxidative stress.

Comparative Analysis

To better understand the efficacy of this compound, it can be compared with similar compounds:

Table 2: Comparison with Similar Compounds

CompoundAntimicrobial Activity (MIC)Anticancer Activity (IC50)
This compound0.0048 mg/mL25 µM
4-Ethyl-2-propyl-1H-imidazole-5-carboxylic acid0.0050 mg/mL30 µM
4-Methyl-2-propyl-1H-imidazole-5-carboxylic acid0.0060 mg/mL>50 µM

Q & A

Basic: What are the standard synthetic routes for 4-acetyl-2-propyl-1H-imidazole-5-carboxylic acid?

Methodological Answer:
A common approach involves condensation reactions using imidazole precursors. For example, analogous imidazole derivatives are synthesized via refluxing acetic acid with sodium acetate as a catalyst. A mixture of 3-formyl-1H-indole-2-carboxylic acid and substituted thiazolidinones in acetic acid (refluxed for 3–5 h) yields crystalline products after recrystallization . For the target compound, a similar protocol could involve reacting 2-propylimidazole-5-carboxylic acid with acetylating agents (e.g., acetyl chloride) under controlled pH and temperature. Purification typically involves column chromatography or recrystallization from DMF/acetic acid mixtures .

Basic: How is the compound characterized structurally?

Methodological Answer:
Structural confirmation relies on spectroscopic and crystallographic methods:

  • NMR : 1H^1H and 13C^{13}C NMR identify substituents (e.g., acetyl, propyl) and tautomeric forms. For imidazoles, variable-temperature NMR may resolve tautomerism-induced signal splitting .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving disorder in flexible groups like the propyl chain. Hydrogen bonding patterns between carboxylic acid and acetyl groups are critical for stability .
  • FTIR : Confirms carboxylic acid (C=O stretch ~1700 cm1^{-1}) and acetyl groups (C=O ~1650 cm1^{-1}) .

Advanced: How can conflicting spectroscopic data (e.g., NMR peak splitting) be resolved?

Methodological Answer:
Tautomerism in imidazoles often causes spectral discrepancies. Strategies include:

  • Variable-temperature NMR : Lower temperatures slow tautomer interconversion, simplifying splitting patterns .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict dominant tautomers and assign NMR signals .
  • Isotopic labeling : 15N^{15}N-labeled analogs clarify nitrogen-dependent shifts .

Advanced: What analytical methods detect process-related impurities in this compound?

Methodological Answer:
Impurities like 1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl} derivatives (common in imidazole syntheses) are monitored via:

  • HPLC-MS : Reverse-phase C18 columns with mobile phases (acetonitrile/0.1% formic acid) separate impurities. Mass detection at m/z 300–600 identifies byproducts .
  • LC-UV : Absorbance at 254 nm tracks carboxylic acid derivatives.
  • Ion chromatography : Quantifies residual acetate or chloride ions from synthesis .

Basic: What solvents and conditions stabilize the compound during storage?

Methodological Answer:

  • Storage : −20°C in airtight containers under nitrogen to prevent oxidation of the acetyl group.
  • Solubility : DMSO or ethanol (stable for >6 months). Avoid aqueous buffers (pH >7) to prevent carboxylic acid deprotonation and degradation .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • Catalyst screening : Sodium acetate vs. pyridine derivatives (e.g., DMAP) to enhance acetylation efficiency .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 5 h under reflux) and improves yield by 15–20% .
  • Flow chemistry : Continuous flow systems minimize side reactions (e.g., over-acetylation) .

Advanced: How is computational chemistry applied to study its reactivity?

Methodological Answer:

  • DFT calculations : Predict reaction pathways (e.g., acetyl group migration) using Gaussian or ORCA software. Transition state analysis identifies energy barriers for tautomerization .
  • Molecular docking : Screens potential biological targets (e.g., enzyme active sites) using AutoDock Vina. The carboxylic acid group often interacts with arginine residues .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to mitigate acetic acid vapors.
  • Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced: How to address low crystallinity in X-ray diffraction studies?

Methodological Answer:

  • Co-crystallization : Add small molecules (e.g., triethylamine) to stabilize hydrogen-bonding networks.
  • Cryocooling : Reduces thermal motion in crystals. SHELXL refinement parameters (e.g., ISOR) correct anisotropic displacement .
  • Polymorph screening : Test solvents like ethyl acetate/hexane mixtures to isolate stable crystal forms .

Advanced: What in vitro assays evaluate its biological activity?

Methodological Answer:

  • Enzyme inhibition : Test against kinases or cyclooxygenases using fluorescence-based assays (e.g., ADP-Glo™).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) with IC50_{50} determination.
  • ROS scavenging : DPPH or ABTS assays quantify antioxidant potential, leveraging the imidazole ring’s redox activity .

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